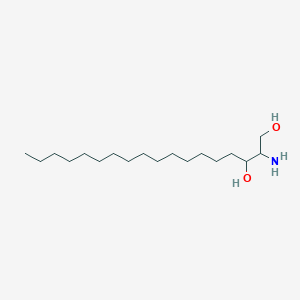

2-Aminooctadecan-1,3-diol

Übersicht

Beschreibung

Synthesis Analysis

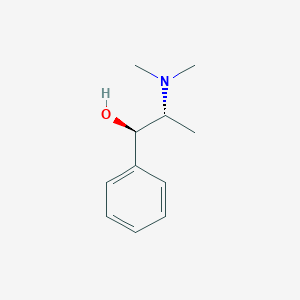

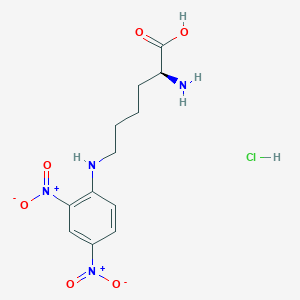

The synthesis of amino alcohols like 2-Aminooctadecane-1,3-diol can be achieved through various methods, including organocatalytic reactions. For instance, direct asymmetric synthesis methods using primary amine-containing amino acids have been developed for the efficient production of anti-1,2-amino alcohols and syn-1,2-diols, showcasing the versatility and effectiveness of organocatalysis in generating these important structural motifs (Ramasastry et al., 2007).

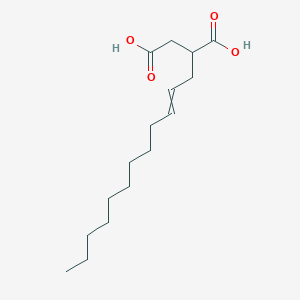

Molecular Structure Analysis

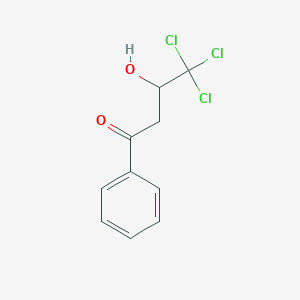

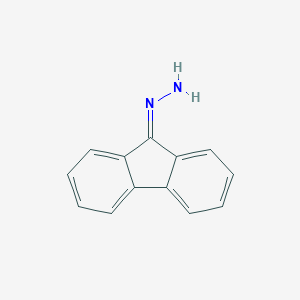

The molecular structure of amino alcohols is characterized by the presence of both amine and alcohol functional groups. For example, novel compounds like 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol have been synthesized and analyzed using techniques such as XRD, FTIR, NMR, and UV-Vis spectra, providing insights into their structural and electronic properties (Pavitha et al., 2017).

Chemical Reactions and Properties

Amino alcohols participate in various chemical reactions due to their functional groups. For instance, they can undergo nucleophilic substitution reactions, where the amine group reacts with electrophiles, or they can be involved in the formation of cyclic carbonates, highlighting their reactivity and potential for creating functional materials (Venkataraman et al., 2013).

Wissenschaftliche Forschungsanwendungen

Baustein für Sphingolipide

Sphinganin dient als Baustein für alle Sphingolipidderivate, die eine komplexe Klasse von Lipiden sind . Sphingolipide sind essenziell für die Zusammensetzung der Plasmamembran vieler Zelltypen .

Rolle in Stoffwechselwegen

Die amphipathischen Eigenschaften von Sphingolipiden, einschließlich Sphinganin, ermöglichen ihre Teilnahme an einer Vielzahl komplizierter Stoffwechselwege .

Beteiligung an Membranbereichen und Signalgebung

Sphinganin spielt als Bestandteil von Sphingolipiden eine integrale Rolle in kleinen und großen Körperfunktionen, einschließlich der Beteiligung an Membranbereichen und der Signalgebung .

Regulation von Zellfunktionen

Sphinganin ist an der Regulation von Zellproliferation, -tod, -migration und -invasivität beteiligt .

Beteiligung an Entzündungen

Es wurde festgestellt, dass Sphinganin eine Rolle bei Entzündungen spielt .

Rolle bei der Entwicklung des Zentralnervensystems

Sphinganin ist in erster Linie im Nervensystem lokalisiert und spielt eine Rolle bei der Entwicklung des Zentralnervensystems .

Therapeutische Ziele für Pathologien

Sphinganin und andere Sphingolipide werden als therapeutische Ziele für verschiedene Pathologien genutzt, darunter entzündliche Erkrankungen, zystische Fibrose, Krebs, Alzheimer- und Parkinson-Krankheit sowie lysosomale Speicherkrankheiten .

Rolle bei der Gewebsfibrose

Forschungen haben gezeigt, dass Sphingolipide, einschließlich Sphinganin, eine entscheidende Rolle beim Fortschreiten der Gewebsfibrose spielen .

Zukünftige Richtungen

Sphingolipids, a class of lipids to which 2-Aminooctadecane-1,3-diol belongs, have been recognized as involved in the occurrence and development of fibrosis . Investigating the mechanisms by which sphingolipids participate in cardiac fibrosis can offer new insights for the treatment of cardiac fibrosis and related conditions .

Wirkmechanismus

Target of Action

The primary target of 2-Aminooctadecane-1,3-diol, also known as D-Erythro-dihydrosphingosin, is the enzyme cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the release of arachidonic acid, a key mediator in the inflammatory response .

Mode of Action

2-Aminooctadecane-1,3-diol interacts with its target, cPLA2α, by directly inhibiting its activity . This inhibition results in a decrease in the release of arachidonic acid .

Biochemical Pathways

The inhibition of cPLA2α by 2-Aminooctadecane-1,3-diol affects the arachidonic acid pathway. Under normal conditions, cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized to produce various eicosanoids, which are potent mediators of inflammation. By inhibiting cPLA2α, 2-Aminooctadecane-1,3-diol reduces the production of these inflammatory mediators .

Pharmacokinetics

As a lipophilic compound with a molecular weight of 301508 , it is likely to have good absorption and distribution within the body

Result of Action

The inhibition of cPLA2α by 2-Aminooctadecane-1,3-diol leads to a decrease in the release of arachidonic acid . This results in a reduction in the production of eicosanoids, thereby potentially reducing inflammation.

Action Environment

The action of 2-Aminooctadecane-1,3-diol can be influenced by various environmental factors. For instance, the presence of other compounds, such as ionomycin and C2-ceramide, can affect the release of arachidonic acid Additionally, factors such as pH, temperature, and the presence of other proteins or lipids can potentially influence the activity and stability of 2-Aminooctadecane-1,3-diol

Eigenschaften

IUPAC Name |

2-aminooctadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860166 | |

| Record name | 2-Aminooctadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13552-09-5, 3102-56-5 | |

| Record name | 2-Amino-1,3-octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminooctadecane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminooctadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminooctadecane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic approaches are available for producing D-erythro-sphinganine in the laboratory?

A1: One successful approach utilizes a commercially available starting material, N-tert-butyloxycarbonyl-L-serine methyl ester. [] This method leverages the stereoselective reaction of a protected L-serine derivative with dimethylsulfoxonium methylide to create an α-amino epoxide with an anti-configuration. This specific configuration is crucial as it aligns with the (2S,3R) stereochemistry present in the 2-amino-1,3-diol polar head group of D-erythro-sphinganine. This synthetic route boasts a commendable 68% overall yield based on the initial L-serine material. [] Another study details "short asymmetric syntheses" of both D-erythro-sphinganine and its C(2)-epimer. [] While the abstract doesn't elaborate on the specifics of the synthetic route, it suggests a focus on efficiency and stereochemical control.

Q2: What are the advantages of the synthetic approach described in the first paper compared to other potential methods?

A2: The described approach using N-tert-butyloxycarbonyl-L-serine methyl ester stands out due to its high stereoselectivity, a crucial factor in synthesizing molecules with specific biological activities. [] Achieving the correct (2S,3R) configuration for D-erythro-sphinganine is essential, as the molecule's biological function is intimately tied to its stereochemistry. Additionally, the reported 68% overall yield is quite promising, indicating a relatively efficient and potentially scalable synthetic route. [] Future research can focus on further optimizing this method for industrial applications or exploring alternative routes for comparison.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.